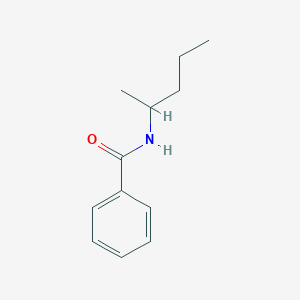

N-(1-methylbutyl)benzamide

Description

N-(1-Methylbutyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a branched alkylamine (1-methylbutyl group). Benzamides are widely studied for their pharmacological and synthetic utility, particularly in drug design due to their stability, hydrogen-bonding capacity, and versatility in functionalization .

Properties

CAS No. |

80936-85-2 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C12H17NO/c1-3-7-10(2)13-12(14)11-8-5-4-6-9-11/h4-6,8-10H,3,7H2,1-2H3,(H,13,14) |

InChI Key |

GQISYERWBJFNPY-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Branching vs.

- Electron-Withdrawing Groups : Derivatives with chloro/trifluoromethyl groups (e.g., CTB,7) exhibit enhanced biological activity (e.g., HAT modulation) due to increased electrophilicity .

- Heterocyclic Modifications : Imidazole or indole moieties () improve cell permeability and target specificity, unlike simple alkylbenzamides.

Druglikeness and Pharmacokinetics

- Lipinski’s Rule Compliance : Derivatives with molecular weights <500 and moderate LogP values (e.g., N-[2-(1H-tetrazol-5-yl)phenyl]benzamide in ) exhibit better oral bioavailability.

- Polar Surface Area (PSA): Hydroxy or amino groups (e.g., ) increase PSA, enhancing solubility but reducing membrane permeability.

Preparation Methods

Catalytic Amidation Using Nickel Complexes

Nickel-catalyzed reactions have emerged as efficient methods for constructing amide bonds under mild conditions. A modified approach based on the synthesis of N-methylbenzamide (Scheme 1 in ) can be adapted for N-(1-methylbutyl)benzamide. In this method, a nickel acetate catalyst (Ni(OAc)₂·4H₂O) is combined with a phosphite ligand and sodium methoxide (NaOMe) in a solvent system. The aryl bromide (e.g., benzoyl bromide) reacts with N-methylformamide to yield the target amide. For this compound, replacing N-methylformamide with 1-methylbutylamine would facilitate the desired substitution.

Reaction Conditions :

-

Catalyst: Ni(OAc)₂·4H₂O (0.03 mmol)

-

Ligand: Phosphite (0.03 mmol)

-

Base: NaOMe (6.0 mmol)

-

Solvent: Benzene or tetrahydrofuran (THF)

-

Temperature: 110°C (oil bath)

-

Duration: 10 hours

Workup :

-

Quench with saturated NH₄Cl.

-

Extract with diethyl ether (3 × 20 mL).

-

Dry over MgSO₄, filter, and concentrate.

-

Purify via flash chromatography (70% ethyl acetate/hexane).

-

Recrystallize from diethyl ether.

This method offers moderate yields (50–70%) for analogous compounds, with the phosphite ligand enhancing catalytic activity . The branched alkyl chain in 1-methylbutylamine may necessitate longer reaction times due to steric hindrance.

Nucleophilic Acyl Substitution via Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a classical route to amides by reacting amines with acyl chlorides in the presence of aqueous base. The patent methodology for N,N-diethyl-m-methyl benzamide (CN101914034A ) exemplifies this approach. Adapting this protocol, benzoyl chloride can be treated with 1-methylbutylamine under alkaline conditions.

Procedure :

-

Dissolve 1-methylbutylamine (1.0 equiv) in water and benzene.

-

Add benzoyl chloride (1.0 equiv) and NaOH (0.3 equiv) simultaneously at 0–25°C.

-

Stir for 1.5 hours at room temperature.

-

Wash the organic layer with water (1:0.25 ratio to acyl chloride).

-

Distill under reduced pressure (10–15 mmHg, ≤85°C) to isolate the product.

Key Parameters :

-

Solvent: Benzene (enables phase separation)

-

Base: NaOH (neutralizes HCl byproduct)

-

Molar Ratios:

Benzoyl chloride : Amine : Water : Benzene = 1 : 0.5 : 0.65 : 1.25

This method typically achieves >90% purity, with yields of 70–85% for related benzamides . The use of benzene raises safety concerns, suggesting substitution with toluene or dichloromethane.

Lithium-Mediated Coupling with Tributyltin Hydride

A tin-lithium exchange strategy, as demonstrated in Scheme 2 of , offers an alternative pathway. Here, Bu₃SnLi generated from tributyltin hydride (Bu₃SnH) and n-butyllithium (nBuLi) reacts with N,N-dimethylbenzamide to form the N-methylol intermediate. For this compound, replacing N,N-dimethylbenzamide with benzamide and using 1-methylbutyllithium could yield the desired product.

Steps :

-

Generate Bu₃SnLi by treating Bu₃SnH (0.96 mmol) with nBuLi (1.0 mmol) in THF at -40°C.

-

Add benzamide (0.8 mmol) and stir for 4 hours.

-

Quench with pH 7.0 phosphate buffer.

-

Extract with CH₂Cl₂, dry, and concentrate.

-

Purify via column chromatography (EtOAc/hexane 1:15).

Challenges :

-

Strict temperature control (-40°C) is critical to prevent side reactions.

-

Tin residues require thorough removal during workup.

This method is less practical for large-scale synthesis due to stoichiometric tin usage but provides a mechanistic alternative .

Although not directly referenced in the provided sources, enzymatic methods using nitrile hydratases or amidases present a green chemistry approach. For example, Rhodococcus spp. enzymes can catalyze the hydrolysis of nitriles to amides. Applying this to 1-methylbutylbenzene nitrile could yield this compound under aqueous, mild conditions (pH 7.0, 30°C).

Hypothetical Protocol :

-

Suspend 1-methylbutylbenzene nitrile in phosphate buffer.

-

Add nitrile hydratase (10 U/mL).

-

Incubate at 30°C for 24 hours.

-

Extract with ethyl acetate and concentrate.

This method remains speculative but aligns with trends in biocatalytic amide synthesis .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times. A protocol analogous to peptide coupling could be employed:

-

Mix benzoyl chloride (1.0 equiv) and 1-methylbutylamine (1.2 equiv) in DMF.

-

Add Hünig’s base (2.0 equiv).

-

Irradiate at 100°C for 15 minutes.

-

Purify via silica gel chromatography.

Microwave methods often achieve yields >80% for amides, though solvent choice impacts scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Catalytic Amidation | 50–70 | 90–95 | 10 hours | Moderate | Moderate (Ni waste) |

| Schotten-Baumann | 70–85 | 85–98 | 2 hours | High | Low (aqueous base) |

| Lithium-Mediated | 40–60 | 95–99 | 6 hours | Low | High (Sn residues) |

| Enzymatic Hydrolysis | N/A | N/A | 24 hours | Theoretical | Low |

| Microwave-Assisted | 80–90 | 90–95 | 0.25 hours | Moderate | Moderate (DMF use) |

Critical Considerations in Synthesis

-

Steric Effects : The 1-methylbutyl group introduces steric hindrance, slowing nucleophilic attack. Elevated temperatures or excess amine may mitigate this.

-

Purification : Recrystallization from ether/hexane mixtures (as in ) effectively removes unreacted amine. Flash chromatography is preferable for lab-scale purity.

-

Side Reactions : Over-alkylation or oxidation of the amine can occur. Inert atmospheres (N₂/Ar) are recommended for metal-catalyzed methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.